2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Overview
Description
“2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde” is a chemical compound. It contains borate and sulfonamide groups . It’s often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving borate and sulfonamide groups . Unfortunately, specific details about the molecular structure of this exact compound are not available in the retrieved data.Chemical Reactions Analysis
This compound can participate in various transformation processes due to its high stability, low toxicity, and high reactivity . It’s often used in organic synthesis, particularly in the formation of aryl boronates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C . It’s a moisture-sensitive compound .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde, similar to its analogs, has been a focus of synthesis and structural analysis research. Studies have described the synthesis of boric acid ester intermediates with benzene rings through multi-step substitution reactions. These intermediates have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction, confirming their structures. Density Functional Theory (DFT) has been utilized to calculate molecular structures, which are consistent with crystallographic data. Moreover, the analysis of molecular electrostatic potential and frontier molecular orbitals offers insights into physicochemical properties of these compounds (Huang et al., 2021).
Chemical Stability and Cytoprotection
Research on modifying aroylhydrazone prochelators for enhanced hydrolytic stability and cytoprotection against oxidative stress is significant. The boronate group in these prodrugs prevents metal chelation until hydrogen peroxide releases the active chelator, which then sequesters iron(III) to inhibit oxidative damage. Analogs like para-methoxy and meta-, para-double substituted versions have shown improved stability and efficiency in releasing chelators, offering potential benefits in cellular protection under oxidative stress conditions (Wang & Franz, 2018).
Catalytic Applications and Drug Synthesis
In the realm of catalysis, boron-containing compounds derived from this compound or its analogs have been synthesized for potential applications as HGF-mimetic agents. These compounds, including boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives, were synthesized using Miyaura borylation reactions. Their biological activities are currently under evaluation, highlighting the role of boron in medicinal chemistry and drug development (Das, Tang, & Sanyal, 2011).
Spectroscopic and Crystallographic Studies
Extensive spectroscopic and crystallographic studies have been conducted on similar compounds, focusing on their synthesis, crystal structure, and vibrational properties. These studies have utilized FT-IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures of synthesized compounds. DFT and Time-Dependent DFT (TD-DFT) calculations have been performed for comparative analysis of spectroscopic data, providing a deeper understanding of the chemical and physical properties of these compounds (Wu et al., 2021).
Safety and Hazards
This compound is classified as Eye Irrit. 2 - Flam. Liq. 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H226 - H319, indicating that it’s flammable and causes serious eye irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Properties
IUPAC Name |
2-hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)12(17)11(7-10)18-5/h6-8,17H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSLAKSQTCBLBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.